1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluorocyclopropyl group and a tetrazolone ring endows this molecule with distinctive chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one typically involves the cyclopropanation of suitable precursors followed by the introduction of the tetrazolone moiety. One common method involves the reaction of 2,2-difluorocyclopropylamine with azides under controlled conditions to form the tetrazolone ring. Industrial production methods often employ high-pressure reactors and specialized catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocyclopropyl ketones.
Reduction: Reduction reactions typically yield difluorocyclopropyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often resulting in the formation of various substituted derivatives
Common reagents used in these reactions include palladium catalysts for substitution reactions and sodium borohydride for reduction reactions. Major products formed from these reactions include difluorocyclopropyl alcohols, ketones, and substituted tetrazolones .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can form stable interactions with active sites, while the tetrazolone ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is unique due to the presence of both the difluorocyclopropyl group and the tetrazolone ring. Similar compounds include:
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid: Shares the difluorocyclopropyl group but has a pyrazole ring instead of a tetrazolone ring.
2,2-Difluorocyclopropanemethanol: Contains the difluorocyclopropyl group but lacks the tetrazolone ring
These compounds highlight the versatility and unique properties of the difluorocyclopropyl group, which can be incorporated into various molecular frameworks to achieve different chemical and biological properties.
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)-1H-tetrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N4O/c5-4(6)1-2(4)10-3(11)7-8-9-10/h2H,1H2,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDSCLDJNNSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=O)NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.